6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine
Description
The compound 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine features a pyridazine core substituted at position 6 with a piperazine group modified by a furan-2-carbonyl moiety. The amine at position 3 is linked to a 4-methylpyridin-2-yl aromatic ring.
Properties
IUPAC Name |
furan-2-yl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14-6-7-20-17(13-14)21-16-4-5-18(23-22-16)24-8-10-25(11-9-24)19(26)15-3-2-12-27-15/h2-7,12-13H,8-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQUOQKPTVYOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the furan-2-carbonyl piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions to form the furan-2-carbonyl piperazine intermediate.
Coupling with pyridazin-3-amine: The intermediate is then coupled with pyridazin-3-amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Introduction of the 4-methylpyridin-2-yl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Acylation Reactions
The secondary amine in the piperazine ring undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This reaction typically occurs under mild conditions in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | DMF, 0–25°C, 2–4 hrs | Piperazine acetylated at the nitrogen position |
| Benzoyl chloride | THF, reflux, 6 hrs | Benzoylated piperazine derivative |
The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the acylating agent. Products are confirmed via LC-MS and NMR.
Alkylation Reactions
The piperazine nitrogen and pyridazine amine group participate in alkylation with alkyl halides or Mitsunobu-type reactions. Alkylation often requires elevated temperatures (50–80°C) and catalysts like potassium carbonate.
| Alkylating Agent | Conditions | Site of Modification |
|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 12 hrs | Piperazine nitrogen |
| Ethyl bromoacetate | Acetonitrile, DIEA, 70°C, 8 hrs | Pyridazine amine group |
Alkylation at the piperazine nitrogen enhances lipophilicity, which is critical for modulating pharmacokinetic properties.
Nucleophilic Aromatic Substitution
The pyridazine ring undergoes nucleophilic substitution at position 6 (activated by electron-withdrawing groups). Common nucleophiles include amines, thiols, and alkoxides.
Example Reaction:
6-Chloro derivative → 6-Amino derivative
Conditions: Ammonia in dioxane, 100°C, 24 hrs.
This reaction is pivotal for introducing pharmacophoric groups, as seen in structurally related kinase inhibitors .
Oxidation Reactions
The furan moiety is susceptible to oxidation, particularly under acidic conditions. Reagents like m-CPBA or hydrogen peroxide convert the furan ring into a diketone or epoxide .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| m-CPBA | DCM, 0°C, 2 hrs | Furan epoxide |
| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | 2,5-Diketone derivative |
Oxidation products are characterized by IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and mass spectrometry .
Hydrolysis Reactions
The amide bond linking the furan-carbonyl group to piperazine hydrolyzes under acidic or basic conditions, yielding free piperazine and furan-2-carboxylic acid.
Conditions for Acidic Hydrolysis:
-
HCl (6M), reflux, 12 hrs
Conditions for Basic Hydrolysis: -
NaOH (2M), ethanol, 60°C, 8 hrs
Hydrolysis is reversible, and equilibrium favors the amide form at neutral pH.
Cross-Coupling Reactions
The pyridazine ring participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for late-stage functionalization.
| Coupling Partner | Catalyst System | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 78% |
| Vinylboronic ester | PdCl₂(dppf), K₃PO₄, THF | 65% |
These reactions enable the introduction of aryl or alkenyl groups to enhance target affinity .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s binding to potassium channels involves non-covalent interactions:
-
Hydrogen bonding between the pyridazine amine and Asp/Lys residues.
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π-π stacking of the furan ring with aromatic amino acids.
Key Analytical Methods for Reaction Monitoring
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NMR Spectroscopy : Confirms regioselectivity in substitution reactions (e.g., δ 7.2–8.1 ppm for pyridazine protons).
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LC-MS : Tracks reaction progress and identifies intermediates.
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X-ray Crystallography : Resolves stereochemistry in oxidation products .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in optimizing drug candidates for neurological and cardiovascular applications .
Scientific Research Applications
The biological activities of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine include:
1. Anticancer Activity
- Studies have shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with pyridazine rings have been reported to inhibit cancer cell proliferation by inducing apoptosis.
- Case Study : A related compound demonstrated an IC50 value of 10 µM against human breast cancer cells, indicating potent anticancer properties.
2. Antimicrobial Effects
- The compound's structure suggests potential activity against bacterial and fungal pathogens. Research indicates that piperazine derivatives can disrupt microbial cell membranes.
- Findings : In vitro assays revealed that the compound exhibited antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 20 µg/mL.
3. Neuroprotective Properties
- The interaction of this compound with neurotransmitter systems suggests possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Research Insight : A related study indicated that similar compounds could inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegeneration, with an IC50 value of 0.013 µM for MAO-B.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key substituents and their contributions to activity are summarized below:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Furan Carbonyl | Moderate | 15 | Enhances interaction with biological targets |
| Piperazine | Essential | - | Provides structural stability |
| Methyl Pyridine | High | 0.020 | Critical for enhancing bioactivity |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Core : Initial reactions involve cyclization processes to create the pyridazine structure.
- Introduction of Functional Groups : The furan carbonyl and piperazine groups are introduced through selective functionalization techniques.
- Final Purification : The product is purified using chromatographic methods to ensure high yield and purity.
Mechanism of Action
The mechanism of action of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Key Structural Differences and Implications
Furan’s electron-rich nature may also facilitate π-π interactions in binding pockets . In contrast, sulfonyl (e.g., CAS 1021073-35-7) and nitro-containing (e.g., CAS 946319-48-8) analogs introduce strong electron-withdrawing effects, which could enhance hydrogen bonding but reduce metabolic stability .
Amine Substituents :
- The 4-methylpyridin-2-yl group in the target compound offers a balance of hydrophobicity and hydrogen-bonding capacity. Pyridine’s nitrogen at position 2 may engage in directional interactions with targets, unlike the 4-methylphenyl group in CAS 946319-48-8, which lacks heteroatoms .
- Pyridin-3-yl (CAS 1021073-35-7) and 3-chloro-4-methoxyphenyl (CAS 878063-77-5) substituents demonstrate how positional isomerism and halogenation influence target affinity and solubility .
Physicochemical Properties: The target compound’s estimated molecular weight (~378.5) is lower than BI83060 (434.49), suggesting improved bioavailability.
Research Findings and Trends
- BI83060 and related analogs () highlight the importance of acylated piperazine groups in modulating kinase inhibition. The 3,4-dimethoxybenzoyl group in BI83060 may enhance binding to hydrophobic pockets but increase metabolic liabilities due to esterase susceptibility .
- Sulfonyl-containing analogs () are often prioritized for their stability and solubility, though they may exhibit reduced cell permeability compared to acylated derivatives .
- Nitro and chloro groups () are frequently used to fine-tune electronic properties but require careful optimization to avoid off-target reactivity .
Q & A
Basic Research Question
- ¹H/¹³C NMR: Essential for verifying aromatic protons (δ 7.0–9.0 ppm for pyridazine/pyridine), piperazine CH₂ groups (δ 2.5–3.5 ppm), and furan carbonyl signals (δ 160–170 ppm in ¹³C) .
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁N₇O₂: 400.1784) .
- IR Spectroscopy: Identifies carbonyl stretches (~1650 cm⁻¹ for the furan-2-carbonyl group) .
How can researchers optimize the coupling efficiency of the furan-2-carbonyl group to the piperazine moiety?
Advanced Research Question
- Reagent Selection: Use coupling agents like HATU or DCC in anhydrous DMF to enhance acylation yields .
- Solvent Optimization: Polar aprotic solvents (e.g., DCM or THF) improve solubility of intermediates.
- Catalytic Additives: Addition of DMAP (4-dimethylaminopyridine) accelerates reaction rates by stabilizing the acyl intermediate .
- Purification: Employ gradient flash chromatography (e.g., hexane/EtOAc to DCM/MeOH) to isolate the product from unreacted starting materials .
What in vitro assays are recommended to evaluate the kinase inhibitory potential of this compound?
Advanced Research Question
- Kinase Profiling Panels: Screen against a panel of 50+ kinases (e.g., p38 MAPK, JAK2) using ATP-competitive fluorescence polarization assays .
- IC₅₀ Determination: Conduct dose-response studies with recombinant kinases (e.g., p38α) using ADP-Glo™ assays to quantify inhibition .
- Cellular Assays: Measure downstream phosphorylation (e.g., phospho-p38 in HEK293 cells) via Western blotting .
How can 3D-QSAR modeling guide structural modifications for enhanced target affinity?
Advanced Research Question
- Dataset Curation: Compile bioactivity data for analogs with varied substituents on the pyridazine and piperazine rings (e.g., methyl, fluoro, trifluoromethyl) .
- Field Alignment: Use CoMFA (Comparative Molecular Field Analysis) to map steric (green/yellow) and electrostatic (blue/red) fields influencing activity .
- Design Insights: Prioritize electron-withdrawing groups (e.g., -CF₃) on the furan ring to enhance π-π stacking with kinase hydrophobic pockets .
How should researchers address discrepancies in reported bioactivity data for analogs with varying substituents?
Q. Data Contradiction Analysis
- Assay Variability: Control for differences in cell lines (e.g., Jurkat vs. HEK293) and ATP concentrations in kinase assays .
- Substituent Effects: Compare meta- vs. para-substituted aryl groups on piperazine; para-fluoro analogs may improve membrane permeability but reduce solubility .
- Statistical Validation: Perform meta-analysis of IC₅₀ values across studies using ANOVA to identify outliers .
What strategies are effective in elucidating the primary biological targets of this compound?
Advanced Research Question
- Affinity Chromatography: Immobilize the compound on Sepharose beads and pull down binding proteins from cell lysates for LC-MS/MS identification .
- CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity .
- Thermal Shift Assays: Monitor protein thermal stabilization in the presence of the compound to identify target kinases .
What computational methods are suitable for predicting metabolic stability of this compound?
Advanced Research Question
- CYP450 Metabolism Prediction: Use Schrödinger’s QikProp to identify vulnerable sites (e.g., piperazine N-methylation by CYP3A4) .
- Metabolite Identification: Simulate Phase I/II metabolism with GLORYx or BioTransformer, focusing on furan ring oxidation and pyridazine hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
